N,2-bis(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-bis(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the Ullmann coupling reaction. This reaction is catalyzed by copper(I) iodide (CuI) in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium bromide (TBAB) at a temperature of 120°C . The reaction facilitates the coupling of 2-bromobenzamides to form symmetrical biaryldiamides.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,2-bis(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,2-bis(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,2-bis(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(4-methylphenyl)ethanediimidoyl dichloride: Shares a similar aromatic structure but differs in functional groups.
Tegoprazan analogues: Contain benzimidazole structures and are used in medicinal chemistry.
Uniqueness
N,2-bis(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,2-bis(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-14-3-8-17(9-4-14)24-21(26)16-7-12-19-20(13-16)23(28)25(22(19)27)18-10-5-15(2)6-11-18/h3-13H,1-2H3,(H,24,26) |
InChI Key |
ABQRFJYKSNJDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.